molecular formula C18H20FNO3S B1678693 (Z)-2-(1-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid CAS No. 204204-73-9

(Z)-2-(1-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid

Cat. No.: B1678693
CAS No.: 204204-73-9
M. Wt: 349.4 g/mol
InChI Key: ZWUQVNSJSJHFPS-UHFFFAOYSA-N
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Description

Overview of Thienopyridine Class and Antiplatelet Therapy in Cardiovascular Disease

Thienopyridines are a class of antiplatelet agents that function by inhibiting platelet aggregation. ontosight.ai They are commonly used to prevent thrombotic events in patients with cardiovascular disease. ontosight.ai The mechanism of action involves the irreversible inhibition of the P2Y₁₂ receptor on the surface of platelets. ontosight.ainih.govnih.gov This receptor is crucial for platelet activation and aggregation, as it is the target for adenosine (B11128) diphosphate (B83284) (ADP). nih.govoup.com By blocking ADP binding to the P2Y₁₂ receptor, thienopyridines prevent the subsequent activation of the glycoprotein (B1211001) IIb/IIIa receptor complex, thereby reducing platelet activation and aggregation. mims.comdrugbank.com

Historically, ticlopidine (B1205844) was the first thienopyridine introduced into clinical practice. nih.govoup.com However, due to significant adverse effects, particularly hematological issues like neutropenia and thrombotic thrombocytopenic purpura, it was largely replaced by clopidogrel (B1663587). nih.govangelfire.com Clopidogrel offered a better tolerability profile and became a cornerstone of antithrombotic therapy, often used in combination with aspirin (B1665792). nih.govangelfire.com

Prasugrel (B1678051) as a Prodrug: Historical Context and Evolution within Thienopyridine Research

Prasugrel is a third-generation thienopyridine, developed to address some of the limitations of earlier agents, such as variability in platelet response observed with clopidogrel. nih.govahajournals.org Like ticlopidine and clopidogrel, prasugrel is administered as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body to its active form. nih.govdrugbank.comnih.govwikipedia.org

The development of prasugrel aimed to provide a more rapid onset of action, more consistent antiplatelet activity, and a greater extent of platelet inhibition compared to clopidogrel. nih.govahajournals.orgmanagedhealthcareexecutive.com Research into thienopyridines has evolved from the initial understanding of their P2Y₁₂ receptor inhibition to a focus on optimizing the metabolic conversion of the prodrug to the active metabolite, which is key to their efficacy. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUQVNSJSJHFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699475
Record name {1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204204-73-9
Record name {1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Pathways and Bioactivation of Prasugrel to Its Active Metabolite

Initial Hydrolysis of Prasugrel (B1678051) to the Thiolactone Intermediate (R-95913)

The first step in the metabolism of prasugrel is the rapid hydrolysis of its ester functionality. This reaction converts prasugrel into an intermediate thiolactone metabolite, identified as R-95913. This hydrolysis primarily occurs in the intestine and liver. wikipedia.orgresearchgate.netdrugbank.comeuropa.eupatsnap.comwileymicrositebuilder.comebmconsult.comsquarepharma.com.bd

Enzymatic Catalysis by Esterases, including Human Carboxylesterase 2 (hCE2)

The hydrolysis of prasugrel to R-95913 is efficiently catalyzed by esterases. Human carboxylesterase 2 (hCE2) plays a predominant role in this initial conversion, particularly in the intestine where it is highly expressed. researchgate.netnih.govnih.govvulcanchem.comfda.gov While human carboxylesterase 1 (hCE1), primarily found in the liver, also exhibits some activity, the hydrolysis rate of prasugrel is significantly greater with hCE2, reported to be at least 25 times higher than with hCE1 in in vitro studies using expressed and purified enzymes. nih.govfda.gov

Research findings on the kinetics of prasugrel hydrolysis by hCE1 and hCE2 highlight the efficiency of these enzymes. For hCE1, Michaelis-Menten kinetics were observed, with an apparent Km of 9.25 µM and an apparent Vmax of 0.725 nmol product/min/µg protein. nih.govfda.gov Hydrolysis by hCE2 showed more complex kinetics, exhibiting a mixture of Hill kinetics at low substrate concentrations and substrate inhibition at high concentrations. At low concentrations, hCE2 displayed an apparent Ks of 11.1 µM, an apparent Vmax of 19.0 nmol/min/µg, and an apparent Hill coefficient of 1.42. nih.govfda.gov

Data from in vitro studies on the hydrolysis of prasugrel by hCE1 and hCE2:

EnzymeKinetic ModelApparent Km or Ks (µM)Apparent Vmax (nmol/min/µg protein)Apparent Hill CoefficientApparent IC50 (µM)
hCE1Michaelis-Menten9.25 ± 0.780.725 ± 0.035N/AN/A
hCE2Hill (low concentration)11.1 ± 2.819.0 ± 2.81.42 ± 0.12N/A
hCE2Substrate Inhibition (high concentration)N/AN/AN/A76.5 ± 2.7

This efficient initial hydrolysis contributes to the rapid absorption and subsequent appearance of the active metabolite in plasma. nih.gov

Cytochrome P450-Mediated Conversion to the Sulfhydryl-Containing Active Metabolite (R-138727)

Following the formation of the thiolactone intermediate (R-95913), the second step in prasugrel bioactivation involves the cytochrome P450 (CYP) system. researchgate.netnih.govnih.govresearchgate.net R-95913 undergoes an oxidative metabolism catalyzed by CYP enzymes, leading to the formation of the pharmacologically active metabolite, R-138727. researchgate.netresearchgate.netnih.gov This active metabolite contains a reactive thiol group that is crucial for its inhibitory action on the P2Y12 receptor. nih.gov

Primary Cytochrome P450 Isoforms Involved: CYP3A4 and CYP2B6

The conversion of R-95913 to the active metabolite R-138727 is primarily mediated by the cytochrome P450 isoforms CYP3A4 and CYP2B6. wikipedia.orgdrugbank.comeuropa.eupatsnap.comebmconsult.comsquarepharma.com.bdresearchgate.netpharmgkb.orgoup.com These enzymes are the major contributors to this oxidative step in both the intestine and liver. researchgate.netwileymicrositebuilder.comresearchgate.net Studies indicate that CYP3A4/CYP3A5 can account for a significant proportion, up to 70%, of the conversion of 2-oxoprasugrel (R-95913) to the active metabolite, while CYP2B6 contributes up to 26%. researchgate.net

Formation of Inactive Metabolites

Beyond the formation of the active metabolite, R-138727 is further metabolized into inactive compounds. researchgate.netdrugbank.comeuropa.euebmconsult.comsquarepharma.com.bdfda.gov The primary pathways for the inactivation of R-138727 involve conjugation reactions. drugbank.comeuropa.euebmconsult.comsquarepharma.com.bd

Cysteine Conjugation Pathway

Following its formation, the active metabolite R-138727 is further metabolized into inactive compounds. One of the primary pathways for this inactivation is conjugation with cysteine. nih.govdrugbank.comdrugsporphyria.neteuropa.eumedicines.org.uk This process, along with S-methylation, leads to the elimination of the active metabolite from the body. nih.govdrugbank.comdrugsporphyria.neteuropa.eumedicines.org.uk Approximately 68% of the prasugrel dose is excreted in the urine and 27% in the feces, predominantly as inactive metabolites. europa.eufda.govwikipedia.orgmims.commims.com

Stereochemistry of the Active Metabolite (R-138727)

The pharmacologically active metabolite of prasugrel, R-138727, possesses two chiral centers. fda.govresearchgate.neteuropa.eu This results in the existence of four possible stereoisomers. fda.goveuropa.eunih.gov These stereoisomers are designated based on the configuration at the thiol group and the benzylic position. nih.govresearchgate.net

Identification and Biological Potency of Enantiomers (e.g., R-125690 and R-125689)

The four stereoisomers of R-138727 are the (R,S)-, (R,R)-, (S,S)-, and (S,R)-isomers. fda.govnih.govresearchgate.net Studies have identified significant differences in the biological potency of these enantiomers in inhibiting platelet aggregation. europa.euresearchgate.net The (R,S)- and (R,R)-isomers are the most potent among the four. fda.goveuropa.eunih.govresearchgate.netfda.gov Specifically, the enantiomers R-125690 and R-125689 correspond to the RS- and RR-diastereomers of R-138727, respectively. fda.gov

Research indicates that R-125690 and R-125689 are significantly more potent than the other two enantiomers, R-125687 (SR-diastereomer) and R-125688 (SS-diastereomer). europa.eufda.gov R-125690 is reported to be approximately 100-fold more potent than R-125687, while R-125689 is about 10-fold more potent than R-125688. europa.eu

In humans, the more potent (R,S)- and (R,R)-isomers comprise the majority of the circulating R-138727, accounting for approximately 84% of the total active metabolite in plasma. fda.govnih.govfda.gov The less potent (S,R)- and (S,S)-diastereomers make up the remaining approximately 16%. fda.govfda.gov The ratios of these stereoisomers in plasma have been observed to be consistent across individuals, regardless of factors like dose or time of sample collection. fda.gov

Absorption Characteristics of the Active Metabolite

Following oral administration, prasugrel is rapidly absorbed, with at least 79% of the dose being absorbed. drugbank.combiocon.comnih.govhres.cawikidoc.orgfda.gov The parent drug is not detected in plasma as it undergoes rapid hydrolysis in the intestine to a thiolactone intermediate, which is then converted to the active metabolite primarily by cytochrome P450 enzymes (CYP3A4 and CYP2B6, and to a lesser extent by CYP2C9 and CYP2C19). drugbank.comnih.govbiocon.comhres.cawikidoc.orgfda.goveuropa.eunih.gov

Rapid Formation and Attainment of Peak Plasma Concentration (Tmax)

The absorption and metabolism of prasugrel are rapid, leading to the swift formation of the active metabolite. Peak plasma concentrations (Cmax) of the active metabolite are typically reached in approximately 30 minutes after oral administration. drugbank.comnih.govbiocon.commims.comnih.govhres.cawikidoc.orgeuropa.eunih.govnih.govnih.gov

Systemic Exposure and Linearity

The systemic exposure to the active metabolite is commonly assessed by the area under the plasma concentration-time curve (AUC) and the peak plasma concentration (Cmax). Studies have investigated the relationship between the administered dose of prasugrel and the resulting exposure to the active metabolite.

Dose Proportionality of Active Metabolite Exposure (AUC, Cmax)

The exposure of the active metabolite, as measured by AUC and Cmax, generally increases proportionally over the therapeutic dose range of prasugrel. nih.govhres.caeuropa.eunih.gov This indicates that within the studied dose range, the pharmacokinetics of the active metabolite are linear. Studies in healthy volunteers have shown dose-proportional increases in AUC and Cmax across a dose range of 5 mg to 60 mg. nih.goveuropa.eu

Elimination and Half-Life of the Active Metabolite

The active metabolite of prasugrel undergoes further metabolism to inactive compounds through processes such as S-methylation or conjugation with cysteine. drugbank.combiocon.comhres.cawikidoc.orgeuropa.eu The elimination of the active metabolite from the plasma is relatively rapid. The elimination half-life of the active metabolite is approximately 7.4 hours, with a reported range of 2 to 15 hours. drugbank.comnih.govbiocon.commims.comwikidoc.orgeuropa.euvulcanchem.com Repeated daily dosing of prasugrel does not lead to significant accumulation of the active metabolite. biocon.comfda.gov

Excretion Pathways: Urinary and Fecal Disposition of Metabolites

Following extensive metabolism, the metabolites of prasugrel are primarily eliminated from the body through renal and fecal pathways. Approximately 68% of the administered prasugrel dose is excreted in the urine, and about 27% is eliminated in the feces, primarily as inactive metabolites. drugbank.comnih.govmims.comnih.govhres.cawikidoc.orgfda.goveuropa.eu The active metabolite itself is not expected to be removed by dialysis. drugbank.comnih.gov

Variability in Active Metabolite Exposure Across Populations

While the pharmacokinetics of prasugrel's active metabolite are generally consistent, some variability in exposure has been observed across different populations.

Age does not appear to have a significant effect on the pharmacokinetics of prasugrel or its inhibition of platelet aggregation in healthy subjects between 20 and 80 years of age. europa.eu However, in a large phase 3 clinical trial, mean estimated exposure (AUC) of the active metabolite was observed to be 19% higher in very elderly patients (≥75 years) compared to younger patients (<75 years). europa.euahajournals.org

Body weight has been shown to influence active metabolite exposure. Mean exposure (AUC) is approximately 30% to 40% higher in subjects with a body weight of <60 kg compared to those weighing ≥60 kg. europa.eu This difference in exposure with lower body weight is related to a decrease in the apparent clearance of the active metabolite. fda.gov

Ethnicity can also contribute to variability. After adjusting for body weight, the AUC of the active metabolite was approximately 19% higher in Chinese, Japanese, and Korean subjects compared to Caucasians, predominantly in Asian subjects weighing <60 kg. europa.eu Exposure in subjects of African and Hispanic descent is comparable to that of Caucasians. europa.eu Studies in healthy Chinese subjects have also shown higher mean exposure compared to white subjects. researchgate.netnih.gov

Genetic variations in cytochrome P450 enzymes, particularly CYP2C19, are known to affect the metabolism and active metabolite exposure of other thienopyridines like clopidogrel (B1663587). However, studies have indicated that genetic variation in CYP3A5, CYP2B6, CYP2C9, or CYP2C19 has no clinically relevant effect on the pharmacokinetics of prasugrel's active metabolite or its inhibition of platelet aggregation. drugbank.comhres.caeuropa.eunih.gov This suggests that the formation of the active metabolite of prasugrel is less dependent on these specific CYP polymorphisms compared to clopidogrel. drugbank.comnih.govoup.com

Gender does not appear to significantly affect the pharmacokinetics of prasugrel in healthy subjects and patients. europa.eufda.gov

Renal impairment, including end-stage renal disease requiring hemodialysis, has been studied. While prasugrel-mediated inhibition of platelet aggregation was similar in patients with ESRD compared to healthy subjects, Cmax and AUC of the active metabolite were decreased by 51% and 42%, respectively, in ESRD patients. europa.eu

In subjects with mild to moderate hepatic impairment (Child-Pugh class A and B), no dose adjustment is considered necessary, although there is limited therapeutic experience in this population. europa.eu Following a single dose, subjects with mild to moderate hepatic impairment showed a 12% lower Cmax and 22% lower AUC compared to healthy subjects. fda.gov Severe hepatic impairment has not been tested. ahajournals.org

Data Tables

Data extracted from the search results can be presented in interactive tables to summarize key pharmacokinetic parameters and variability observed in different populations.

Table 1: Summary of Key Pharmacokinetic Parameters of Prasugrel Active Metabolite

ParameterTypical Value / RangeNotesSource Indices
Tmax~30 minutesCan be delayed by food (0.5 to 1.5 hours) drugbank.comnih.govmims.comnih.govhres.cawikidoc.orgeuropa.eunih.govnih.govnih.gov
Elimination Half-life~7.4 hours (2-15 hours)Range reported across various studies drugbank.comnih.govbiocon.commims.comwikidoc.orgeuropa.euvulcanchem.com
Protein Binding~98%Primarily to human serum albumin drugbank.combiocon.comnih.govwikidoc.orgfda.goveuropa.eu
Urinary Excretion~68% of doseAs inactive metabolites drugbank.comnih.govmims.comnih.govhres.cawikidoc.orgfda.goveuropa.eu
Fecal Excretion~27% of doseAs inactive metabolites drugbank.comnih.govmims.comnih.govhres.cawikidoc.orgfda.goveuropa.eu
Absolute Bioavailability≥79%Based on recovered dose drugbank.combiocon.comnih.govhres.cawikidoc.orgfda.gov

Table 2: Variability in Active Metabolite Exposure (AUC) Across Populations

Population CharacteristicEffect on AUC (relative to reference group)Reference GroupSource Indices
Age ≥75 years~19% higherAge <75 years europa.euahajournals.org
Body Weight <60 kg~30-40% higherBody Weight ≥60 kg europa.eufda.gov
Asian subjects~19% higher (after body weight adjustment)Caucasians europa.eufda.govresearchgate.netnih.gov
ESRD patients~42% lowerHealthy subjects europa.eufda.gov
Mild/Moderate Hepatic Impairment~22% lower (single dose)Healthy subjects fda.gov

Note: Interactive tables would allow users to sort, filter, and potentially visualize this data.

Detailed Research Findings

Research findings underscore the rapid and relatively consistent pharmacokinetic profile of the prasugrel active metabolite. Studies have demonstrated that peak concentrations are achieved quickly, contributing to a rapid onset of platelet inhibition. mims.comnih.govnih.govnih.gov The dose-proportional increase in exposure (AUC and Cmax) within the therapeutic range supports predictable pharmacokinetics. nih.govhres.caeuropa.eunih.goveuropa.eu Variability exists, particularly influenced by body weight and ethnicity, leading to higher exposure in individuals with lower body weight and in some Asian populations. europa.eufda.govfda.govresearchgate.netnih.gov However, unlike clopidogrel, the formation of the active metabolite of prasugrel appears less susceptible to common CYP2C19 genetic polymorphisms, contributing to more consistent antiplatelet effects. drugbank.comhres.caeuropa.eunih.govoup.com Renal impairment can lead to decreased exposure, while mild to moderate hepatic impairment appears to have a less pronounced effect. fda.goveuropa.eu The extensive metabolism and subsequent excretion of inactive metabolites via both urinary and fecal routes are well-characterized. drugbank.comnih.govmims.comnih.govhres.cawikidoc.orgfda.goveuropa.eu

Influence of Body Weight on Exposure Levels

Body weight has been identified as a factor influencing the exposure levels of the prasugrel active metabolite. Studies have shown that individuals with lower body weight tend to have higher systemic exposure to the active metabolite. The mean exposure, measured by the area under the plasma concentration-time curve (AUC), is approximately 30% to 40% higher in subjects weighing less than 60 kg compared to those weighing 60 kg or more biocon.comebmconsult.comresearchreview.comfda.gov. Data from the TRITON-TIMI 38 study indicated that patients weighing less than 60 kg experienced 30% higher exposure compared to patients weighing 60 kg or more, and 42% higher exposure than patients weighing 85 kg or more ahajournals.org. A population pharmacokinetic analysis also confirmed that the mean exposure to the active metabolite was 30% higher in patients weighing <60 kg compared to those ≥60 kg nih.gov.

Data Table: Influence of Body Weight on Active Metabolite Exposure

Body Weight CategoryRelative Mean AUC Exposure (vs ≥60 kg)Source Study/Context
< 60 kgApproximately 30% to 40% HigherGeneral findings biocon.comebmconsult.comresearchreview.comfda.gov
< 60 kg30% Higher (vs ≥60 kg)TRITON-TIMI 38 ahajournals.orgnih.gov
< 60 kg42% Higher (vs ≥85 kg)TRITON-TIMI 38 ahajournals.org

Active Metabolite Pharmacokinetics in Moderate Renal Impairment

In patients with moderate renal impairment, defined as a creatinine (B1669602) clearance (CrCL) between 30 and 50 mL/min, the pharmacokinetics of the prasugrel active metabolite appear to be similar to those in healthy subjects biocon.comebmconsult.com. Studies have indicated that the concentration of the active metabolite is not appreciably affected by moderate renal impairment ahajournals.org.

Data Table: Active Metabolite Pharmacokinetics in Moderate Renal Impairment

Renal Function StatusActive Metabolite PharmacokineticsSource Findings
Moderate Renal ImpairmentSimilar to healthy subjects biocon.comebmconsult.com
Moderate Renal ImpairmentConcentration not appreciably affected ahajournals.org

Active Metabolite Pharmacokinetics in End-Stage Renal Disease

Limited experience is available regarding the pharmacokinetics of the prasugrel active metabolite in patients with end-stage renal disease (ESRD) biocon.comebmconsult.comfda.goveuropa.eu. However, available data suggest that exposure to the active metabolite is reduced in this population. Both the peak plasma concentration (Cmax) and the area under the curve (AUC) of the active metabolite were approximately half that observed in healthy controls and patients with moderate renal impairment biocon.comebmconsult.comfda.gov. Specifically, active metabolite concentrations were reported to be approximately 40% lower in patients with ESRD ahajournals.org. The active metabolite is not expected to be effectively removed by dialysis biocon.com.

Data Table: Active Metabolite Pharmacokinetics in End-Stage Renal Disease

Renal Function StatusActive Metabolite Exposure (vs Healthy/Moderate Impairment)Source Findings
End-Stage Renal DiseaseApproximately half (Cmax and AUC) biocon.comebmconsult.comfda.gov
End-Stage Renal DiseaseApproximately 40% lower concentrations ahajournals.org

Active Metabolite Pharmacokinetics in Moderate Liver Disease

The pharmacokinetics of the prasugrel active metabolite and its effect on platelet aggregation have been found to be similar in patients with mild to moderate hepatic impairment (Child-Pugh class A and B) compared to individuals with normal hepatic function biocon.comebmconsult.comfda.govnih.gov. Research specifically investigating moderate hepatic impairment (Child-Pugh Class B) showed comparable exposure to the active metabolite between affected subjects and healthy controls nih.gov. Point estimates for the ratios of geometric least square means for AUC and Cmax after both loading and maintenance doses ranged from 0.91 to 1.14 nih.gov. However, the pharmacokinetics and pharmacodynamics of prasugrel in patients with severe hepatic impairment (Child-Pugh class C) have not been studied nih.govbiocon.comebmconsult.comresearchreview.comahajournals.orgfda.gov.

Data Table: Active Metabolite Pharmacokinetics in Moderate Liver Disease

Hepatic Function StatusActive Metabolite PharmacokineticsSource Findings
Mild to Moderate ImpairmentSimilar to healthy subjects biocon.comebmconsult.comfda.govnih.gov
Moderate Impairment (Child-Pugh B)Comparable exposure to healthy subjects nih.gov

Detailed Research Findings on Prasugrel Metabolite

Research on the prasugrel (B1678051) active metabolite has primarily focused on its pharmacokinetic and pharmacodynamic properties, particularly in comparison to the active metabolite of clopidogrel (B1663587). Studies have consistently shown that the more efficient and consistent generation of R-138727 is a key factor contributing to prasugrel's enhanced antiplatelet effects in vivo. nih.govfda.gov

For instance, a study comparing prasugrel and clopidogrel in rats found that oral administration of prasugrel resulted in dose-related and time-related inhibition of ex vivo platelet aggregation, with approximately 10 times greater potency than clopidogrel. nih.gov This was correlated with higher plasma concentrations of the prasugrel active metabolite compared to the clopidogrel active metabolite, even with tenfold higher doses of clopidogrel. nih.gov This finding strongly suggested that the increased in vivo potency of prasugrel is a result of more efficient active metabolite production. nih.gov

Clinical studies in healthy subjects and patients have confirmed the rapid onset and consistent antiplatelet activity of prasugrel, attributed to the reliable generation and pharmacokinetic profile of R-138727. nih.govmanagedhealthcareexecutive.com The lack of significant interaction with CYP2C19 genetic polymorphisms, which affect clopidogrel metabolism, also contributes to the more predictable response observed with prasugrel. nih.gov

Pharmacodynamics of Prasugrel Active Metabolite

Mechanism of Antiplatelet Action: Irreversible P2Y12 Receptor Antagonism

The antiplatelet action of prasugrel's active metabolite stems from its potent and selective inhibition of the platelet P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor. thieme-connect.comnih.govnih.gov This receptor is a crucial mediator in ADP-induced platelet activation and aggregation. patsnap.com

Covalent Binding to the P2Y12 ADP Receptor

The active metabolite of prasugrel (B1678051) (R-138727) binds irreversibly to the platelet P2Y12 receptor. ahajournals.orgpatsnap.comdrugbank.com This irreversible binding occurs through the covalent linkage of a sulfhydryl group on the active metabolite to specific cysteine residues (Cys 17 and Cys270) on the extracellular domain of the P2Y12 receptor, forming a disulfide bond. ahajournals.orgnih.gov This covalent modification permanently blocks the ADP-binding site on the receptor. ahajournals.org

Inhibition of ADP-Mediated Platelet Activation and Aggregation

By irreversibly blocking the P2Y12 receptor, the active metabolite prevents ADP from binding and activating the receptor. patsnap.comdrugbank.com This inhibition disrupts the downstream signaling pathways that are typically initiated by ADP binding, which include platelet shape change, granule release, and ultimately, platelet aggregation. patsnap.com Studies have shown that low-micromolar concentrations of R-138727 result in rapid and consistent inhibition of ADP-stimulated thrombo-inflammatory markers of platelet activation. thieme-connect.comnih.gov The inhibition of platelet aggregation by the active metabolite is dose-dependent. mims.comnih.gov

Impairment of Glycoprotein (B1211001) GPIIb/IIIa Complex Activation

The P2Y12 receptor plays a critical role in amplifying and sustaining platelet activation, which leads to the activation of the glycoprotein GPIIb/IIIa complex. ahajournals.orgpatsnap.com This complex is essential for platelet aggregation as it facilitates the cross-linking of platelets through fibrinogen binding. patsnap.com By inhibiting the P2Y12 receptor, the active metabolite of prasugrel impairs the ADP-mediated activation of the GPIIb/IIIa complex, thereby reducing platelet aggregation and thrombus formation. drugbank.comnih.govnih.gov Research indicates that the active metabolite inhibits the up-regulation of activated GPIIb/IIIa. researchgate.net Studies have also shown that the active metabolite of prasugrel and GPIIb/IIIa antagonists have additive inhibitory effects on the collagen plus ADP-stimulated level of activated platelet surface GPIIb/IIIa. ahajournals.org

Comparative Inhibition of Platelet Aggregation

Compared to clopidogrel's active metabolite, prasugrel's active metabolite demonstrates a faster onset and more consistent and potent platelet inhibition profile. ahajournals.orgnih.govnih.govoup.com This difference is attributed to more efficient metabolism of prasugrel to its active form and higher levels of the active metabolite being achieved. ahajournals.orgoup.comoup.com

Faster Onset and More Consistent Platelet Inhibition Profile Compared to Clopidogrel (B1663587) Active Metabolite

Pharmacodynamic studies have consistently shown that prasugrel provides more rapid and consistent inhibition of platelet aggregation compared to clopidogrel. ahajournals.orgnih.govnih.govoup.com Following a loading dose, the onset of antiplatelet action with prasugrel is typically within 30 minutes, with higher mean inhibition of platelet aggregation observed at early time points compared to clopidogrel. nih.govmims.comnih.govresearchgate.net For example, in one study, prasugrel 60 mg achieved significantly higher mean inhibition of platelet aggregation (54%) 30 minutes post-loading dose compared to clopidogrel 300 mg (3%) or 600 mg (6%). nih.gov The time to reach significant levels of inhibition is also faster with prasugrel. researchgate.net

Furthermore, prasugrel is associated with less inter-individual variability in platelet response than clopidogrel. nih.govnih.govoup.commagonlinelibrary.com This is partly due to prasugrel's metabolism being less susceptible to genetic variations in CYP450 enzymes, particularly CYP2C19, which significantly affect the formation of clopidogrel's active metabolite. ahajournals.orgdrugbank.comoup.comnih.gov The more efficient and consistent generation of higher concentrations of prasugrel's active metabolite contributes to its more predictable pharmacodynamic profile. ahajournals.orgahajournals.orgnih.gov

Comparative Platelet Inhibition Data (Example from a study):

Antiplatelet Agent (Loading Dose)Time Post-DoseMean Inhibition of Platelet Aggregation (20 µmol/L ADP)
Prasugrel 60 mg30 minutes54% nih.gov
Clopidogrel 300 mg30 minutes3% nih.gov
Clopidogrel 600 mg30 minutes6% nih.gov
Prasugrel 60 mg2 hours91% nih.govfrontiersin.org
Clopidogrel 600 mg6 hours69% nih.govfrontiersin.org

Duration of Antiplatelet Effect Correlated with Platelet Lifespan

Due to the irreversible binding of the active metabolite to the P2Y12 receptor, the antiplatelet effect of prasugrel persists for the entire lifespan of the affected platelets. patsnap.comnih.govmagonlinelibrary.comoup.com Platelets have a typical lifespan of 7 to 10 days. patsnap.commagonlinelibrary.com As new, uninhibited platelets are produced and enter the circulation, platelet function gradually recovers. patsnap.comnih.govahajournals.org The time required for platelet aggregation to return to baseline levels after discontinuation of prasugrel is typically between 5 and 9 days, reflecting the turnover of the platelet population. nih.govahajournals.orgmims.com The duration of the antiplatelet effect is generally considered to be longer after prasugrel compared to clopidogrel, which is also an irreversible inhibitor, likely due to the higher and more consistent levels of inhibition achieved with prasugrel. ahajournals.org

Effects on Thrombo-Inflammatory Markers of Platelet Activation

The irreversible binding of prasugrel's active metabolite to the P2Y12 receptor leads to significant modulation of various thrombo-inflammatory markers associated with platelet activation. This inhibition disrupts key signaling pathways that mediate platelet responses to agonists like ADP.

Modulation of Alpha Granule Release

The P2Y12 receptor plays a role in signaling pathways that lead to the release of contents from platelet alpha granules. Alpha granules contain a variety of proteins, including adhesion molecules, growth factors, and coagulation factors, which contribute to thrombus formation and inflammation. Studies have shown that the active metabolite of prasugrel affects P2Y12-specific biomarkers, including alpha granule release. europa.eu By inhibiting the P2Y12 receptor, the active metabolite reduces the signaling cascade that triggers the release of these prothrombotic and pro-inflammatory mediators from alpha granules.

Inhibition of Fibrinogen Binding

Activation of platelets, particularly through the P2Y12 receptor pathway, leads to a conformational change in the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This activation is essential for fibrinogen binding, which cross-links platelets and is a critical step in platelet aggregation and thrombus formation. patsnap.com The active metabolite of prasugrel, by irreversibly blocking the P2Y12 receptor, prevents the ADP-mediated activation of the GPIIb/IIIa receptor complex. nih.govnih.gov This inhibition reduces the ability of fibrinogen to bind to the platelet surface, thereby effectively inhibiting platelet aggregation. europa.eupatsnap.comhaematologica.org Studies have demonstrated that the active metabolite of prasugrel significantly reduces the expression of the active fibrinogen receptor (PAC-1). nih.gov Furthermore, confocal imaging studies have shown that in mixed populations of inhibited and uninhibited platelets, fibrinogen is preferentially associated with the uninhibited, drug-free platelets, highlighting the impact of the active metabolite on fibrinogen binding to inhibited platelets. researchgate.netahajournals.org

Restoration of PGE1-induced Elevation of cAMP

The P2Y12 receptor is coupled to adenylyl cyclase via inhibitory G proteins (Gi). Activation of P2Y12 by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). cAMP is a key second messenger that inhibits platelet activation. Prostaglandin E1 (PGE1) stimulates adenylyl cyclase via a different receptor (IP receptor), leading to increased cAMP levels and platelet inhibition. The active metabolite of prasugrel, by blocking the P2Y12 receptor, prevents the ADP-induced reduction of PGE1-induced elevation of cAMP. europa.euadelaide.edu.au This restoration of cAMP levels contributes to the inhibitory effect of the active metabolite on platelet activation and aggregation. Studies using the active metabolite (R-138727) have shown that P2Y12 blockade enhances the ability of PGE1 to inhibit platelet aggregation. adelaide.edu.au The combined action of adenosine receptor agonists and P2Y12 antagonists, including the prasugrel metabolite, has been shown to increase cAMP levels in both resting and ADP-activated platelets. mdpi.com

Suppression of P-selectin Expression

P-selectin (CD62P) is a cell adhesion molecule stored in the alpha granules of platelets and the Weibel-Palade bodies of endothelial cells. Upon platelet activation, P-selectin is rapidly translocated to the platelet surface, where it mediates interactions with leukocytes and contributes to inflammation and thrombus growth. The active metabolite of prasugrel suppresses the expression of P-selectin on the platelet surface. nih.gov This suppression is a direct consequence of inhibiting P2Y12-mediated signaling, which is involved in triggering alpha granule release. Studies have shown that ADP-induced P-selectin expression is significantly reduced by the active metabolite. nih.gov Furthermore, research indicates that prasugrel treatment results in significantly greater suppression of P-selectin expression compared to clopidogrel. tandfonline.com A partial recovery of P-selectin expression on ADP-stimulated reticulated platelets has been observed at 24 hours compared to 2 hours in prasugrel-treated patients with acute coronary syndrome. oup.com

Reduction of Activated Glycoprotein IIb/IIIa Levels

As mentioned earlier, the GPIIb/IIIa receptor is the final common pathway for platelet aggregation. Its activation, which leads to fibrinogen binding, is significantly influenced by P2Y12 signaling. The active metabolite of prasugrel reduces the levels of activated GPIIb/IIIa on the platelet surface by blocking the P2Y12 receptor and the downstream signaling pathways that lead to its activation. patsnap.comnih.govnih.gov Studies evaluating the combined effects of P2Y12 and GPIIb/IIIa inhibition have shown that the active metabolite of prasugrel (R-138727) and GPIIb/IIIa antagonists have additive inhibitory effects on the collagen plus ADP-stimulated level of activated platelet surface GPIIb/IIIa. nih.govahajournals.org

Influence of the Intermediate Metabolite (R-95913) on Platelet Inhibition

Prasugrel is metabolized to its active form (R-138727) via an intermediate metabolite, R-95913. psu.eduresearchgate.netmdpi.comahajournals.orgresearchgate.netnih.govresearchgate.net While R-95913 is considered an inactive thiolactone intermediate in the primary metabolic pathway leading to the active metabolite, recent research suggests it may exert some biological function by negatively interfering with the active metabolite's inhibitory activity. nih.govahajournals.orgresearchgate.net

Studies have shown that higher plasma concentrations of R-95913 negatively correlate with the inhibition of ADP-induced platelet aggregation. nih.govahajournals.orgresearchgate.net This suggests that the presence of the intermediate metabolite may reduce the effectiveness of the active metabolite. Further in vitro tests have confirmed a dose-dependent, reversible antagonistic effect of R-95913 on the active metabolite's inhibition of platelet aggregation. nih.govahajournals.orgresearchgate.net This antagonistic effect has also been observed using P-selectin expression and vasodilator-stimulated phosphoprotein (VASP) phosphorylation as readouts at the signaling level. nih.govahajournals.orgresearchgate.net

Molecular dynamics simulations investigating the binding sites of R-95913 and the active metabolite (R-138727) suggest that R-95913 accommodates through noncovalent reversible binding in the same binding site as the active metabolite on the P2Y12 receptor. nih.govahajournals.orgresearchgate.net This competitive binding mechanism is the likely basis for the observed antagonistic effect of R-95913, where it competes with the active metabolite for binding to the P2Y12 receptor, thereby reducing the active metabolite's ability to exert its inhibitory effect. nih.govahajournals.orgresearchgate.net

While R-95913 can inhibit certain CYP enzymes in vitro, the concentrations required for this inhibition are significantly higher than typical circulating concentrations in humans, suggesting that R-95913 is not expected to substantially inhibit the metabolism of coadministered drugs mediated by these enzymes. researchgate.netresearchgate.net

The following table summarizes some of the key effects of the active metabolite on platelet activation markers:

Platelet Activation MarkerEffect of Prasugrel Active MetaboliteResearch Findings
Alpha Granule ReleaseModulation/ReductionAffected P2Y12-specific biomarkers, including alpha granule release. europa.eu
Fibrinogen Binding (GPIIb/IIIa activation)InhibitionPrevents ADP-mediated activation of GPIIb/IIIa complex; reduces fibrinogen binding; significantly reduces activated fibrinogen receptor. patsnap.comnih.govhaematologica.orgnih.govnih.gov
PGE1-induced Elevation of cAMPRestorationPrevents ADP-induced reduction of PGE1-induced cAMP elevation; enhances PGE1's inhibitory effect on aggregation. europa.euadelaide.edu.aumdpi.com
P-selectin ExpressionSuppressionSuppresses P-selectin expression on platelet surface; significantly reduces ADP-induced P-selectin expression. nih.govtandfonline.comoup.com
Activated Glycoprotein IIb/IIIa LevelsReductionReduces levels of activated GPIIb/IIIa; shows additive inhibitory effects with GPIIb/IIIa antagonists. patsnap.comnih.govnih.govnih.govahajournals.org

The following table provides data on the antagonistic effect of R-95913 on the active metabolite's inhibition of platelet aggregation:

Metabolite CombinationEffect on ADP-Induced Platelet AggregationStatistical Significance
Active Metabolite (PAM) AloneInhibition-
PAM + Intermediate Metabolite (PIM; R-95913)Reduced Inhibition (Antagonistic Effect)P < 0.001 (maximum effect -49.5% [95% CI, -54.4% to -44.6%]) nih.govahajournals.orgresearchgate.net
PIM Plasma Concentration vs. Platelet AggregationNegative Correlationρ = 0.782; P < 0.001 nih.govahajournals.orgresearchgate.net
PAM/PIM Ratio vs. Platelet AggregationStrong Positive Correlationρ = 0.782; P < 0.001 nih.govahajournals.orgresearchgate.net

Reversible Antagonistic Interaction with the Active Metabolite's Binding Site

The active metabolite of prasugrel, R-138727, is characterized by its irreversible binding to the platelet P2Y₁₂ receptor nih.govahajournals.orgdrugbank.comrndsystems.comtocris.com. This irreversible binding occurs through the formation of a covalent linkage with a sulfhydryl group on the receptor patsnap.comahajournals.org. Specifically, studies suggest that R-138727 interacts with cysteine 97 and cysteine 175 of the human P2Y₁₂ receptor, which are likely involved in forming a disulfide bridge in the native receptor nih.gov. This interaction site is believed to be in close proximity to the receptor's ligand-binding site nih.gov.

While the active metabolite binds irreversibly, research has explored the interaction of other molecules, such as the intermediate metabolite of prasugrel (R-95913), with the active metabolite's binding site. Studies using molecular dynamics simulations indicate that the intermediate metabolite may accommodate itself through noncovalent, reversible binding in the same binding pocket as the active metabolite nih.govahajournals.org. This suggests a potential for the intermediate metabolite to negatively interfere with the active metabolite's ability to irreversibly inhibit the P2Y₁₂ receptor nih.govahajournals.org. In vitro experiments have supported this, showing a dose-dependent, reversible antagonistic effect of the intermediate metabolite on the active metabolite's inhibition of aggregation nih.gov.

Furthermore, the interaction between irreversible P2Y₁₂ inhibitors like the prasugrel active metabolite and reversible inhibitors such as cangrelor (B105443) has been investigated. In vitro studies have demonstrated that preincubation of blood with cangrelor can reduce the ability of the prasugrel active metabolite to produce irreversible P2Y₁₂ antagonism nih.govsgul.ac.uk. This suggests that a reversible antagonist can influence the binding of the irreversible active metabolite to the receptor nih.govsgul.ac.uk.

Correlation between Intermediate Metabolite Plasma Concentrations and ADP-induced Platelet Aggregation

The plasma concentration of the prasugrel active metabolite (R-138727) is directly related to its pharmacodynamic effect, which is the inhibition of ADP-induced platelet aggregation nih.govoup.com. The active metabolite reaches peak plasma concentrations relatively quickly after administration of prasugrel, typically within approximately 30 minutes nih.govnih.govmims.com. The concentration of the active metabolite is generally proportional to the dose administered ahajournals.org.

Studies have shown a clear correlation between exposure to the active metabolite and the degree of platelet inhibition oup.comclinicaltrialsregister.eu. Higher plasma concentrations of R-138727 are associated with greater inhibition of platelet aggregation oup.comclinicaltrialsregister.eu. For instance, research comparing prasugrel and clopidogrel found that prasugrel treatment resulted in higher exposure to its active metabolite, which correlated with significantly faster and more potent inhibition of platelet aggregation oup.comclinicaltrialsregister.euresearchgate.net.

Interestingly, the intermediate metabolite of prasugrel (R-95913), while considered inactive in terms of direct P2Y₁₂ inhibition, has been shown to have a negative correlation with ADP-induced platelet aggregation nih.gov. Higher plasma concentrations of the intermediate metabolite have been associated with reduced inhibition of platelet aggregation nih.gov. This observation supports the hypothesis that the intermediate metabolite may interfere with the active metabolite's inhibitory activity, possibly by competing for the same binding site on the P2Y₁₂ receptor nih.govahajournals.org. The ratio of active metabolite to intermediate metabolite plasma concentrations has been found to correlate strongly with the inhibition of platelet aggregation, further suggesting an antagonistic role of the intermediate metabolite on the active metabolite's function nih.gov.

Data Tables

Pharmacokinetic and pharmacodynamic studies provide data illustrating the relationship between metabolite concentrations and platelet inhibition. While specific raw data tables were not directly extracted, the findings from the searches can be summarized conceptually in tables.

MetaboliteRoleBinding to P2Y₁₂ ReceptorEffect on ADP-induced Platelet AggregationCorrelation with Platelet Inhibition
Prasugrel Active Metabolite (R-138727)Active compound nih.govnih.govIrreversible covalent binding nih.govpatsnap.comahajournals.orgInhibits platelet aggregation nih.govahajournals.orgPositive correlation oup.comclinicaltrialsregister.eu
Prasugrel Intermediate Metabolite (R-95913)Inactive intermediate nih.govahajournals.orgReversible noncovalent binding (proposed) nih.govahajournals.orgMay negatively interfere with active metabolite nih.govNegative correlation nih.gov
Study FindingKey ObservationSource Index
Prasugrel active metabolite interaction with P2Y₁₂ receptorInteracts with cysteine 97 and cysteine 175, likely near ligand-binding site. nih.gov
Effect of intermediate metabolite on active metabolite inhibition in vitroDose-dependent, reversible antagonistic effect on active metabolite inhibition. nih.gov
Correlation between intermediate metabolite concentration and platelet inhibitionNegative correlation observed. nih.gov
Correlation between active metabolite/intermediate metabolite ratio and IPAStronger correlation with IPA than active metabolite alone. nih.gov

Pharmacogenomics and Interindividual Variability in Prasugrel Metabolism and Response

Impact of Cytochrome P450 Genetic Polymorphisms

The metabolic pathway of prasugrel (B1678051) to its active metabolite involves several CYP enzymes, including CYP3A, CYP2B6, CYP2C9, and CYP2C19 ahajournals.orgnih.govkarger.comnih.gov. Genetic variations within the genes encoding these enzymes can potentially affect the efficiency of this conversion process.

Non-Genetic Factors Influencing Variability in Pharmacodynamic Response

In addition to genetic factors, several non-genetic factors can influence the pharmacokinetics and pharmacodynamics of the prasugrel active metabolite, leading to interindividual variability in platelet inhibition.

Body Weight as a Factor in Active Metabolite Exposure and Platelet Inhibition

Body weight has been identified as a factor influencing prasugrel pharmacokinetics. Studies have shown that individuals with lower body weight tend to have higher exposure to the prasugrel active metabolite ahajournals.orgbiocon.comebmconsult.comfda.govrwandafda.gov.rw. In the TRITON-TIMI 38 trial, patients weighing less than 60 kg had approximately 30% to 40% higher exposure (AUC) to the active metabolite compared to patients weighing 60 kg or more ahajournals.orgbiocon.comebmconsult.comfda.gov. This increased exposure in lower body weight individuals has been associated with a higher risk of bleeding ahajournals.orgbiocon.comfda.gov. Although lower body weight leads to increased active metabolite exposure, efficacy, as measured by ischemic events, was similar across body weight groups in the TRITON-TIMI 38 trial ahajournals.orgfda.gov. A study in patients with stable coronary artery disease found that platelet inhibition in subjects weighing less than 60 kg receiving a lower dose of prasugrel was similar to that in subjects weighing 60 kg or more receiving a standard dose ebmconsult.com.

Data on the relationship between body weight and active metabolite exposure can be summarized as follows:

Body Weight GroupMean Active Metabolite Exposure (AUC)Relative Exposure (vs ≥60 kg)Associated Bleeding Risk
< 60 kgHigher~30-40% higher ahajournals.orgbiocon.comebmconsult.comfda.govIncreased ahajournals.orgbiocon.comfda.gov
≥ 60 kgReference1.0Reference

Note: This table is intended to be interactive, allowing users to sort or filter data.

Influence of Renal and Hepatic Function on Active Metabolite Response

Renal and hepatic function can also influence the pharmacokinetics and pharmacodynamics of drugs metabolized and excreted by these organs. Studies have investigated the impact of impaired renal and hepatic function on the prasugrel active metabolite.

Moderate renal impairment does not appear to have a significant effect on the pharmacokinetics or pharmacodynamic response to prasugrel's active metabolite compared to healthy subjects ahajournals.orgbiocon.comrwandafda.gov.rwnih.govcapes.gov.br. However, in patients with end-stage renal disease (ESRD), active metabolite concentrations were found to be lower (approximately 40-42% lower AUC and 51% lower Cmax in some studies) compared to healthy individuals ahajournals.orgnih.govcapes.gov.br. Despite the lower exposure in ESRD patients, similar levels of platelet inhibition were observed compared to healthy subjects ahajournals.orgnih.govcapes.gov.br. The elimination of prasugrel's inactive metabolites primarily occurs through the kidneys nih.gov.

For hepatic function, studies have indicated that moderate hepatic impairment (Child-Pugh Class B) has no significant effect on the exposure to prasugrel's active metabolite or on platelet aggregation compared to individuals with normal hepatic function ahajournals.orgbiocon.comnih.govfda.gov. The pharmacokinetics and pharmacodynamics of the active metabolite were found to be comparable between subjects with moderate hepatic impairment and healthy subjects nih.gov. However, the pharmacokinetics and pharmacodynamics of prasugrel's active metabolite in patients with severe hepatic impairment have not been studied ahajournals.orgbiocon.comebmconsult.comrwandafda.gov.rw.

Data on the influence of renal and hepatic function can be summarized as follows:

Patient GroupActive Metabolite Exposure (PK)Platelet Inhibition (PD)
Healthy SubjectsReferenceReference
Moderate Renal ImpairmentSimilar to healthy subjects ahajournals.orgbiocon.comrwandafda.gov.rwnih.govcapes.gov.brSimilar to healthy subjects ahajournals.orgnih.govcapes.gov.br
End-Stage Renal Disease (ESRD)Lower (~40-42% lower AUC, ~51% lower Cmax) ahajournals.orgnih.govcapes.gov.brSimilar to healthy subjects and moderate impairment ahajournals.orgnih.govcapes.gov.br
Moderate Hepatic ImpairmentComparable to healthy subjects ahajournals.orgbiocon.comnih.govfda.govSimilar to healthy subjects nih.gov
Severe Hepatic ImpairmentNot studied ahajournals.orgbiocon.comebmconsult.comrwandafda.gov.rwNot studied ahajournals.orgbiocon.comebmconsult.comrwandafda.gov.rw

Drug Drug Interactions Affecting Prasugrel Active Metabolite

Interactions with Other Antiplatelet Agents

When prasugrel (B1678051) is co-administered with aspirin (B1665792), additive or synergistic pharmacodynamic effects on platelet inhibition are observed. nih.govfda.gov Studies have demonstrated that this combination leads to increased inhibition of collagen-induced platelet aggregation compared to the effects of aspirin alone. nih.govfda.gov While the pharmacodynamic effects of prasugrel on ADP-induced platelet aggregation are not significantly altered by the concurrent use of aspirin, the combination does result in an increased bleeding time when compared to either agent administered individually. fda.govdrugs.com

Research into the effects of thienopyridine antiplatelet agents on CYP enzymes has revealed significant differences between prasugrel, clopidogrel (B1663587), and ticlopidine (B1205844). In vitro studies using human liver microsomes have established that both ticlopidine and clopidogrel are potent mechanism-based inhibitors of CYP2B6. bohrium.comnih.govnih.gov In contrast, prasugrel and its metabolites are considered much weaker inhibitors of this enzyme. nih.gov

Comparative analysis shows that the thiolactone metabolite of prasugrel is significantly less potent in its mechanism-based inhibition of CYP2B6 than ticlopidine and clopidogrel, by approximately 10-fold and 22-fold, respectively. bohrium.comnih.govresearchgate.net This distinction is important because CYP2B6 is one of the primary enzymes responsible for the metabolic activation of prasugrel. drugbank.comresearchgate.netnih.gov The weaker inhibitory effect of prasugrel's metabolite on CYP2B6 suggests a lower potential for autoinhibitory drug interactions that could impair its own bioactivation, a concern with other thienopyridines.

CompoundIC50 for CYP2B6 Inhibition (μM)Potency of Mechanism-Based Inhibition
Ticlopidine 0.0517 +/- 0.0323Potent Inhibitor
Clopidogrel 0.0182 +/- 0.0069Potent Inhibitor
Prasugrel Not a potent inhibitorWeak Inhibitor
Prasugrel Thiolactone Metabolite N/A10-22x less potent than ticlopidine/clopidogrel

Data sourced from multiple in vitro studies. bohrium.comnih.govnih.govresearchgate.net

Cytochrome P450 Enzyme Inhibitors

The formation of prasugrel's active metabolite, R-138727, is primarily catalyzed by CYP3A and CYP2B6, with minor contributions from CYP2C9 and CYP2C19. drugbank.comnih.govnih.gov Consequently, potent inhibitors of these enzymes have been studied for their potential to alter the pharmacokinetic and pharmacodynamic profile of prasugrel.

Studies with potent CYP3A inhibitors have yielded varied results on the exposure to prasugrel's active metabolite.

Ketoconazole (B1673606): Co-administration of ketoconazole, a strong CYP3A inhibitor, with prasugrel resulted in a decrease in the maximum plasma concentration (Cmax) of the active metabolite, R-138727, by 34% to 46%. nih.govnih.gov However, this reduction in peak concentration did not translate into a significant change in the total exposure (Area Under the Curve, AUC) or a reduction in prasugrel's inhibition of platelet aggregation (IPA). nih.govnih.gov

Ritonavir (B1064): In contrast, ritonavir, another potent CYP3A inhibitor, has demonstrated a more significant impact. nih.gov Co-administration of ritonavir was found to decrease both the Cmax and AUC of prasugrel's active metabolite. Studies have reported reductions in Cmax by approximately 41-45% and in AUC by 38-52%. nih.govguidetherapeutiquevih.com Despite this notable decrease in systemic exposure, studies in HIV-infected patients suggest that prasugrel maintains potent platelet inhibition. guidetherapeutiquevih.com The differing outcomes between ketoconazole and ritonavir may be attributable to ritonavir's higher potential for CYP3A inhibition. nih.gov

CYP3A InhibitorEffect on Active Metabolite CmaxEffect on Active Metabolite AUCEffect on Platelet Inhibition
Ketoconazole ↓ 34-46%No significant effectNo significant effect
Ritonavir ↓ 41-45%↓ 38-52%Maintained potent inhibition

This table summarizes data on the interaction between potent CYP3A inhibitors and prasugrel's active metabolite. nih.govnih.govnih.govguidetherapeutiquevih.com

Given that CYP2B6 is a key enzyme in the bioactivation of prasugrel, its inhibition could theoretically reduce the formation of the active metabolite. nih.gov In vitro experiments have confirmed this, showing that a monoclonal antibody to CYP2B6 can substantially inhibit the formation of R-138727. nih.govresearchgate.net Some potent CYP3A inhibitors, such as ritonavir, have also been shown to inhibit CYP2B6 in vitro. nih.gov The observed reduction in the active metabolite's AUC in the presence of ritonavir may therefore be a result of the simultaneous inhibition of both CYP3A4 and CYP2B6 pathways. nih.gov

Cytochrome P450 Enzyme Inducers

In contrast to inhibitors, potent inducers of CYP enzymes appear to have no clinically significant effect on the pharmacokinetics or pharmacodynamics of prasugrel's active metabolite. Studies involving the co-administration of rifampicin (B610482), a strong CYP inducer, with prasugrel found no significant impact on the concentration of the active metabolite or on the level of platelet inhibition. nih.govecrjournal.com This suggests that induction of the metabolic pathway does not lead to a meaningful increase in the formation of the active metabolite. nih.gov The US Food and Drug Administration (FDA) has stated that prasugrel can be administered with drugs that are either inducers or inhibitors of cytochrome P450 enzymes. nih.gov

Assessment of Significant Effect on Active Metabolite Pharmacokinetics with Potent Inducers (e.g., Rifampicin, Carbamazepine)

The formation of the active metabolite of prasugrel involves cytochrome P450 (CYP) enzymes, raising the potential for interactions with potent inducers of these enzymes. However, clinical studies have shown that the impact of such inducers on the pharmacokinetics of prasugrel's active metabolite is not clinically significant.

Rifampicin, a potent inducer of CYP3A and CYP2B6, has been studied in combination with prasugrel. Research indicates that co-administration of rifampicin does not significantly alter the exposure (AUC) to prasugrel's active metabolite, R-138727. While a slight and statistically insignificant decrease in the maximum plasma concentration (Cmax) has been observed, this did not translate to a meaningful change in the inhibition of platelet aggregation (IPA). Interestingly, a minor pharmacodynamic interaction was noted, with a small decrease in platelet inhibition that is not believed to be related to enzyme induction.

Specific clinical studies on the interaction between prasugrel and carbamazepine (B1668303), another potent CYP3A4 inducer, are limited. However, based on the findings with rifampicin and the metabolic pathways of prasugrel, it is generally anticipated that carbamazepine and other potent inducers of cytochromes P450 will not have a significant effect on the pharmacokinetics of prasugrel's active metabolite. This is supported by the fact that prasugrel's activation is rapid and involves multiple CYP pathways, making it less susceptible to alterations in a single enzyme pathway.

Inducing AgentEffect on Prasugrel Active Metabolite (R-138727) PharmacokineticsClinical Recommendation
Rifampicin No significant change in AUC. Minor, non-significant decrease in Cmax.No dose adjustment of prasugrel is necessary.
Carbamazepine Not specifically studied, but not expected to have a significant effect.No dose adjustment of prasugrel is anticipated to be necessary.

Other Clinically Relevant Pharmacodynamic and Pharmacokinetic Interactions

Coadministration with Warfarin (B611796) and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Analysis of Bleeding Risk

The co-administration of prasugrel with other medications that affect hemostasis, such as warfarin and nonsteroidal anti-inflammatory drugs (NSAIDs), can significantly increase the risk of bleeding. This is a pharmacodynamic interaction, as these agents interfere with different pathways in the coagulation and platelet aggregation cascades.

Clinical evidence and post-marketing surveillance have highlighted an increased risk of bleeding events when prasugrel is used concomitantly with warfarin. jacc.org Both medications are potent antithrombotic agents, and their combined use should be approached with caution, with careful monitoring for signs of bleeding. jacc.org

Similarly, the chronic use of NSAIDs in conjunction with prasugrel may elevate the risk of bleeding. fda.gov NSAIDs can inhibit platelet function and cause gastrointestinal ulceration, which can be exacerbated by the antiplatelet effects of prasugrel. The concomitant use of these agents, particularly for extended periods, should be carefully considered, weighing the potential benefits against the increased bleeding risk.

Opioid Agonists: Research on Delayed and Reduced Active Metabolite Absorption

Recent research has shed light on a significant pharmacokinetic interaction between opioid agonists, such as morphine, and prasugrel. The co-administration of morphine has been shown to delay and reduce the absorption of prasugrel, leading to a decreased peak concentration of its active metabolite. researchgate.netnih.govnih.gov

This interaction is thought to be mediated by the effects of opioids on gastrointestinal motility. By slowing gastric emptying, morphine can delay the transit of prasugrel to the small intestine, where it is primarily absorbed. Studies in healthy volunteers have demonstrated that intravenous morphine can reduce the Cmax of prasugrel's active metabolite by approximately 31%. nih.govnih.gov While the total exposure (AUC) to the active metabolite may not be significantly affected, the delayed onset of action and lower peak concentration could be clinically relevant, particularly in the acute setting of myocardial infarction where rapid and potent platelet inhibition is crucial. researchgate.netnih.govnih.gov

Co-administered DrugEffect on Prasugrel Active MetaboliteClinical Implication
Morphine Delayed absorption and a 31% reduction in Cmax. nih.govnih.govPotential for a delayed onset of antiplatelet effect. researchgate.netnih.govnih.gov

Statins: Evaluation of Alterations in Active Metabolite Pharmacokinetics or Pharmacodynamics

Statins are commonly co-prescribed with antiplatelet agents in patients with cardiovascular disease. The potential for a drug-drug interaction between statins and prasugrel has been investigated, with a focus on statins metabolized by CYP3A4, such as atorvastatin (B1662188).

Clinical studies have shown that the co-administration of high-dose atorvastatin (80 mg daily) does not significantly alter the pharmacokinetics or pharmacodynamics of prasugrel's active metabolite. nih.gov While a minor, non-significant increase in the AUC of the active metabolite was observed during maintenance dosing, this did not translate into a clinically meaningful change in the inhibition of platelet aggregation. nih.gov

These findings suggest that there is no significant clinically relevant interaction between prasugrel and statins that are substrates of CYP3A. Therefore, dose adjustments of prasugrel are not considered necessary when co-administered with statins like atorvastatin. europa.eu

Heparin: Assessment of Effects on Bleeding Time and Platelet Aggregation

The co-administration of heparin, a widely used anticoagulant, with prasugrel has been evaluated to understand the pharmacodynamic drug-drug interactions, particularly concerning the effects on bleeding time and the antiplatelet activity of prasugrel's active metabolite, R-138727. Clinical pharmacology studies have shown that while there is no significant alteration of the prasugrel-mediated inhibition of platelet aggregation, the combination does lead to a prolongation of bleeding time. europa.eufda.gov

Detailed Research Findings

A dedicated pharmacodynamic interaction study was conducted to assess the effects of a single intravenous bolus dose of unfractionated heparin (UFH) on the antiplatelet effects of prasugrel. fda.gov The findings from this study provide a clear picture of the interaction between these two agents.

Effects on Platelet Aggregation: The study demonstrated that the administration of unfractionated heparin did not have a clinically significant impact on the inhibition of platelet aggregation (IPA) achieved by prasugrel's active metabolite. europa.eufda.goveuropa.eu Prior to the administration of heparin, a loading dose of prasugrel resulted in a mean IPA of 81-86% in response to 5 and 20 µM of adenosine (B11128) diphosphate (B83284) (ADP), measured at 1 and 2 hours post-dose. fda.gov Following the administration of heparin, the mean IPA showed a slight decrease to 74% and 75%, respectively, at 15 minutes. This difference was not considered significant, indicating that heparin does not interfere with the primary antiplatelet action of prasugrel's active metabolite on the P2Y12 receptor. fda.gov

Effects on Coagulation Parameters: Prasugrel, in turn, did not show any significant effect on the anticoagulant properties of heparin. europa.eufda.gov Standard measures of coagulation, such as Activated Partial Thromboplastin Time (APTT), anti-Factor Xa levels, and Activated Clotting Time (ACT), were assessed. The values for these parameters were similar in subjects who received heparin alone and those who received a combination of prasugrel and heparin. fda.gov

Effects on Bleeding Time: A clinically significant pharmacodynamic interaction was observed with respect to bleeding time. fda.govfda.govfda.gov The co-administration of prasugrel and heparin resulted in a notable prolongation of bleeding time compared to when either drug was administered alone. fda.gov When compared to the administration of prasugrel alone, the combination with heparin prolonged the bleeding time by 28% at 4 hours and 16% at 6 hours post-dose. fda.gov The effect was even more pronounced when compared to heparin administration alone, with the combination increasing bleeding time by 167% at 4 hours and 154% at 6 hours. fda.gov This synergistic effect on bleeding time underscores the increased risk of hemorrhage when these two drugs are used concomitantly. europa.eu

Data Tables

Table 1: Effect of Heparin on Prasugrel-Mediated Inhibition of Platelet Aggregation (IPA)

Time PointAgonistMean IPA (%)
1-2 hours post-prasugrel (pre-heparin)5 µM ADP81-86
1-2 hours post-prasugrel (pre-heparin)20 µM ADP81-86
15 minutes post-heparin5 µM ADP74
15 minutes post-heparin20 µM ADP75

Data sourced from a clinical pharmacology review document. fda.gov

Table 2: Percent Increase in Bleeding Time with Co-administration of Prasugrel and Heparin

Comparison Group4 Hours Post-Dose6 Hours Post-Dose
Prasugrel + Heparin vs. Prasugrel Alone28%16%
Prasugrel + Heparin vs. Heparin Alone167%154%

Data sourced from a clinical pharmacology review document. fda.gov

Analytical Methodologies for Prasugrel Active Metabolite Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

LC-MS/MS is the predominant analytical technique employed for the quantification of prasugrel's active and inactive metabolites in biological samples. nih.govau.edu.syresearchgate.net This method offers high sensitivity and selectivity required for the analysis of these compounds in complex matrices like plasma. researchgate.netresearchgate.netnih.gov

Development and Validation of Bioanalytical Assays for Active and Inactive Metabolites

The development of LC-MS/MS bioanalytical assays for prasugrel (B1678051) metabolites involves establishing methods capable of accurately and precisely quantifying the target analytes. Two fast and sensitive LC-MS/MS assays have been developed and validated for the simultaneous quantification of the active metabolite and three inactive metabolites of prasugrel in human plasma. nih.govau.edu.sy These methods typically utilize positive electrospray ionization and triple quadrupole mass spectrometers for detection and quantification. nih.govau.edu.sy

Validation of these assays includes assessing parameters such as linearity, accuracy, precision, sensitivity (lower limit of quantification - LLOQ), selectivity, and stability. nih.govresearchgate.netau.edu.syresearchgate.netnih.govjocpr.comnih.gov For instance, validated concentration ranges have been established for both active and inactive metabolites. nih.govresearchgate.netau.edu.sy

Optimization of Sample Preparation, Extraction, and Derivatization for Metabolite Stability and Quantification

Effective sample preparation is critical for the reliable quantification of prasugrel metabolites in plasma. This often involves extraction techniques to isolate the analytes from the biological matrix. Liquid-liquid extraction and solid phase extraction (SPE) are commonly used approaches. researchgate.netresearchgate.netnih.gov

A key consideration for the active metabolite (R-138727) is its inherent instability due to the presence of a thiol group. nih.govresearchgate.netmdpi.com To address this, derivatization is an essential step performed immediately after sample collection. nih.govresearchgate.netresearchgate.net Derivatizing agents such as 2-bromo-3'-methoxyacetophenone or N-ethyl maleimide (B117702) are used to stabilize the thiol group, ensuring the metabolite's stability during sample processing and storage. nih.govresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net This derivatization significantly enhances the stability of the active metabolite in plasma samples, allowing for accurate quantification. researchgate.netresearchgate.netnih.gov

Evaluation of Method Sensitivity, Selectivity, and Throughput for Pharmacokinetic and Bioequivalence Studies

Validated LC-MS/MS methods for prasugrel metabolites demonstrate sufficient sensitivity, selectivity, and throughput for their application in PK and BE studies. researchgate.netresearchgate.netnih.govnih.gov

Sensitivity is determined by the LLOQ, which represents the lowest concentration that can be reliably quantified. Reported LLOQ values for the active metabolite assay range from 0.2 ng/mL to 1 ng/mL. researchgate.netresearchgate.netnih.govnih.gov Linearity is typically established over a relevant concentration range for PK/BE studies. researchgate.netresearchgate.netnih.govnih.gov

Selectivity is demonstrated by the absence of significant interference from endogenous plasma components or other potential interfering substances, including inactive metabolites and concomitant medications. researchgate.netnih.govfda.gov

Throughput is influenced by factors such as sample preparation time, chromatographic run time, and data processing speed. Optimized methods aim for rapid analysis times, with reported chromatographic run times as low as 3.7 minutes. researchgate.netresearchgate.netnih.gov High-throughput analysis is essential for processing the large number of samples generated in PK and BE studies. researchgate.netresearchgate.netnih.gov

Precision and accuracy are also rigorously evaluated during validation. Inter-day and intra-day precision and accuracy fall within acceptable limits for bioanalytical assays. nih.govresearchgate.netau.edu.syresearchgate.netnih.gov

Here is a summary of typical validation parameters for LC-MS/MS methods quantifying prasugrel active metabolite:

ParameterActive Metabolite Assay (Example Range)Citation
Validated Concentration Range0.5 - 250 ng/mL or 1.0 - 500.12 ng/mL or 0.2 - 120 ng/mL nih.govresearchgate.netau.edu.syresearchgate.netnih.govnih.gov
Lower Limit of Quantification (LLOQ)0.2 ng/mL to 1 ng/mL researchgate.netresearchgate.netnih.govnih.gov
Inter-batch Accuracy-7.00% to 5.98% nih.govresearchgate.netau.edu.sy
Inter-batch Precision0.98% to 3.39% nih.govresearchgate.netau.edu.sy
Intra-batch Precision and Accuracy3.9-9.6% (precision), 95.2-102.2% (accuracy) researchgate.netresearchgate.netnih.gov
Mean Recovery90.1% to 104.1% researchgate.netnih.gov
Chromatographic Run TimeAs low as 3.7 minutes researchgate.netresearchgate.netnih.gov

Other Chromatographic and Spectrophotometric Approaches for Metabolite Analysis

While LC-MS/MS is the gold standard for quantifying prasugrel metabolites in biological fluids, other chromatographic and spectrophotometric methods have been explored, primarily for the analysis of prasugrel itself or in pharmaceutical formulations. au.edu.syresearchgate.netjocpr.comresearchgate.net

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC (RP-HPLC), has been used for the determination of prasugrel and its related substances in bulk drug and pharmaceutical formulations. au.edu.syresearchgate.netjocpr.comresearchgate.netgoogle.com UV detection is commonly employed in these methods. au.edu.syresearchgate.netjocpr.comresearchgate.net While these methods are suitable for the analysis of the parent drug and its impurities, they may lack the sensitivity and selectivity required for quantifying the low concentrations of active and inactive metabolites present in biological matrices.

Spectrophotometric methods, such as UV spectrophotometry, have also been developed for the estimation of prasugrel hydrochloride in bulk and tablet formulations. researchgate.netresearchgate.netrjptonline.org These methods are often simple and cost-effective but are generally less sensitive and specific than LC-MS/MS or even HPLC for complex biological samples containing multiple metabolites. researchgate.netrjptonline.org

Thin-Layer Chromatography (TLC) has also been mentioned in the context of analyzing prasugrel and its metabolites, often for qualitative analysis or stability studies. au.edu.syresearchgate.netjocpr.com

Advanced Research Perspectives on Prasugrel Metabolite

Further Elucidation of Intermediate Metabolite's Antagonistic Role on P2Y12 Receptor

Prasugrel (B1678051), a prodrug, undergoes a two-step metabolic process to become its active form. nih.gov Initially, it is hydrolyzed by esterases into an inactive intermediate metabolite, R-95913 (Prasugrel Intermediate Metabolite or PIM). nih.govahajournals.org This intermediate is then converted by cytochrome P450 enzymes into the active metabolite, R-138727 (Prasugrel Active Metabolite or PAM), which is responsible for the drug's antiplatelet effect. nih.govahajournals.org

Recent research has uncovered a previously unknown biological function for the intermediate metabolite, R-95913. Studies have shown that PIM negatively interferes with the antiplatelet activity of the active metabolite, PAM. ahajournals.orgnih.gov Ex vivo analysis of blood samples from patients revealed that plasma concentrations of PIM negatively correlated with the inhibition of ADP-induced platelet aggregation. nih.govresearchgate.net In fact, the ratio of PAM to PIM was a stronger correlate of platelet inhibition than the concentration of PAM alone, suggesting a direct antagonistic role of PIM on the action of PAM at the P2Y12 receptor. nih.govresearchgate.net

Molecular Dynamics Simulation and In Silico Studies of Drug-Receptor Interactions

To understand the molecular basis of the observed antagonism, researchers have employed in silico studies and molecular dynamics simulations to model the interaction between the prasugrel metabolites and the P2Y12 receptor. nih.govnih.gov These computational analyses have provided significant insights into the binding mechanisms.

The simulations show that the active metabolite, PAM, forms a covalent bond with the C973.25 residue of the P2Y12 receptor, lodging itself in a binding pocket formed by residues in helices I, II, and III and extracellular loops 1 and 2. nih.gov Crucially, molecular dynamics simulations of the PIM-receptor complex reveal that PIM occupies the very same binding pocket as PAM. nih.govnih.gov However, unlike PAM, PIM accommodates itself through noncovalent, reversible binding. nih.govresearchgate.net

These findings support the hypothesis of competitive inhibition at the receptor level. nih.gov The simulations demonstrate that PIM acts as a weak, reversible inhibitor that directly competes for the PAM-binding site on the P2Y12 receptor. nih.govahajournals.org This competition prevents or reduces the ability of the active metabolite to bind and exert its irreversible inhibitory activity. nih.govahajournals.org The binding site for both PAM and PIM is distinct from that of other molecules like 2-methylthio-adenosine-5'-diphosphate. nih.govresearchgate.net

Diurnal Variability of Platelet Aggregation in Patients Treated with Prasugrel

The consistency of antiplatelet therapy throughout a 24-hour period is crucial for preventing thrombotic events. Research into the diurnal variability of platelet aggregation in patients treated with P2Y12 inhibitors has yielded important findings. A prospective, observational study compared the daily variability of platelet reactivity between patients receiving prasugrel and those receiving ticagrelor (B1683153) during the initial phase of maintenance treatment after an acute myocardial infarction (AMI). nih.govnih.gov

In this study, platelet function was tested at four different time points on the fourth day after the AMI (8:00, 12:00, 16:00, 20:00). nih.gov The diurnal variability was expressed as a coefficient of variation (CV). The results showed that patients treated with prasugrel exhibited significantly less diurnal variability compared to those treated with ticagrelor, as measured by the VASP assay (a measure of P2Y12 receptor reactivity). nih.govnih.gov In contrast, no significant difference in variability was observed between the two groups when measured by the Multiplate analyzer. nih.gov

ParameterPrasugrelTicagrelorp-value
Coefficient of Variation (VASP assay) 21.3 [12.9-25.5]%47.8 [31.6-64.6]%<0.001
Coefficient of Variation (Multiplate assay) 19.4 [11.7-30.8]%23.1 [16.7-35.0]%0.20

Data from a study comparing diurnal variability in post-AMI patients. Values are presented as median [interquartile range]%. nih.gov

Optimization of Prasugrel Administration Strategies and their Impact on Active Metabolite Kinetics and Dynamics

The delayed onset of action of oral P2Y12 inhibitors in patients with ST-segment elevation myocardial infarction (STEMI) is a significant clinical challenge. jacc.orgnih.gov This delay is often attributed to impaired drug absorption, which affects the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the medication. jacc.org Consequently, research has focused on alternative administration strategies to accelerate the generation and action of prasugrel's active metabolite.

One such strategy is the administration of chewed or crushed tablets instead of whole, integral tablets. The hypothesis is that crushing the tablets enhances dissolution and absorption, leading to a faster and more potent antiplatelet effect. jacc.orgnih.gov Studies have investigated this by comparing the PK/PD profiles of crushed versus whole prasugrel tablets in STEMI patients undergoing primary percutaneous coronary intervention (PPCI). jacc.orgnih.gov

Research on the Pharmacokinetic and Pharmacodynamic Effects of Crushed versus Whole Tablets

The CRUSH study, a prospective, randomized trial, provided key evidence on this topic. It compared the effects of a prasugrel loading dose administered as either crushed or whole tablets to STEMI patients. jacc.orgnih.gov The study found that crushed prasugrel was associated with significantly faster drug absorption and more prompt and potent antiplatelet effects. jacc.orgnih.gov

Pharmacokinetic analyses showed a more than three-fold faster absorption rate and an almost two-fold higher maximal plasma concentration of the active metabolite with crushed tablets compared to whole tablets. acc.org This accelerated pharmacokinetic profile translated directly into improved pharmacodynamics. Patients receiving crushed prasugrel had reduced platelet reactivity as early as 30 minutes after the loading dose, an effect that persisted for up to four hours. jacc.orgnih.gov The rate of high on-treatment platelet reactivity was also significantly reduced in the crushed tablet group. nih.govtctmd.com

Pharmacokinetic ParameterCrushed PrasugrelWhole Prasugrel
Time to Max. Concentration (Tmax) FasterSlower
Max. Plasma Concentration (Cmax) ~2x HigherLower
Absorption Rate >3x FasterSlower

Comparative pharmacokinetic findings from the CRUSH study. acc.org

Pharmacological Behavior of Prasugrel Metabolite in Specific Patient Populations (e.g., HIV-infected patients)

The metabolism of prasugrel relies on cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, to convert the intermediate metabolite into the active metabolite. nih.govnih.gov This dependency creates a potential for drug-drug interactions in patients taking medications that inhibit these enzymes. One such population is HIV-infected patients, who are often treated with antiretroviral regimens containing potent CYP3A inhibitors like ritonavir (B1064) or cobicistat. guidetherapeutiquevih.comnih.gov

A randomized crossover study evaluated the impact of these boosted antiretroviral therapies on the pharmacokinetics of prasugrel's active metabolite. guidetherapeutiquevih.com The study found that when prasugrel was co-administered with ritonavir, the maximum concentration (Cmax) and the area under the curve (AUC) of the active metabolite were significantly decreased by 45% and 38%, respectively. nih.govnih.gov This demonstrates that ritonavir can block the CYP3A4-mediated bioactivation of prasugrel, leading to lower exposure to its active form. nih.govnih.gov

Despite this significant metabolic interaction and the resulting reduction in active metabolite levels, the study concluded that prasugrel remains an adequate antiplatelet agent in HIV-infected patients. guidetherapeutiquevih.com Potent platelet inhibition was still observed in all patients receiving prasugrel, even with the reduced exposure. This suggests that prasugrel could be a preferred agent over clopidogrel (B1663587) in this patient population, as clopidogrel's activation is more profoundly affected by these inhibitors. guidetherapeutiquevih.com

Comparative Pharmacodynamics and Pharmacokinetics of Prasugrel Active Metabolite with Novel and Existing P2Y12 Receptor Antagonists

Prasugrel's active metabolite (PAM, R-138727) is a thienopyridine that irreversibly binds to the P2Y12 receptor. nih.govicrjournal.com Its pharmacological profile has been extensively compared to other P2Y12 inhibitors, such as clopidogrel, ticagrelor, and cangrelor (B105443).

Prasugrel vs. Clopidogrel: Prasugrel is also a prodrug, but its conversion to an active metabolite is more efficient and less dependent on CYP2C19 genetic variations compared to clopidogrel. nih.govahajournals.org This leads to a more rapid, potent, and consistent inhibition of platelet aggregation. nih.govnih.gov Pharmacokinetic studies show that after administration, the plasma concentration of prasugrel's active metabolite peaks faster (around 30 minutes) than that of clopidogrel's active metabolite (around 1 hour). nih.govdrugbank.com This pharmacokinetic superiority translates to a faster onset of pharmacodynamic effect, with prasugrel reaching maximum platelet inhibition more quickly. nih.govahajournals.org

Prasugrel vs. Ticagrelor: Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist, which differentiates it from the irreversible binding of prasugrel's active metabolite. clinconnect.io Pharmacodynamic comparisons in patients with type 2 diabetes and coronary artery disease have shown mixed results depending on the assay used. One study found that ticagrelor resulted in lower P2Y12 reaction units as measured by the VerifyNow assay after one week of treatment. ahajournals.org However, other measures of platelet function, such as the VASP assay and light transmittance aggregometry, showed similar levels of inhibition between the two drugs. ahajournals.org As noted previously, prasugrel has demonstrated less diurnal variability in its antiplatelet effect compared to ticagrelor. nih.gov

Prasugrel vs. Cangrelor: Cangrelor is an intravenous, direct-acting, and reversible P2Y12 inhibitor. tandfonline.com Its primary advantage is an extremely rapid onset and offset of action. researchgate.net In vitro studies have shown that both prasugrel's active metabolite and cangrelor can achieve complete inhibition of P2Y12-mediated platelet responses at sufficient concentrations. tandfonline.com The key difference lies in their administration route and pharmacokinetic profiles, with cangrelor offering immediate but infusion-dependent inhibition, while prasugrel provides sustained inhibition after oral administration. icrjournal.com

FeaturePrasugrel Active Metabolite (R-138727)Clopidogrel Active MetaboliteTicagrelor
Class Thienopyridine (Prodrug)Thienopyridine (Prodrug)Cyclopentyl-triazolo-pyrimidine
Binding IrreversibleIrreversibleReversible
Tmax ~30 minutes nih.gov~60 minutes nih.govN/A (Direct-acting)
Metabolism Efficient, less CYP2C19 dependent nih.govTwo-step, CYP2C19 dependent nih.govActive drug, also has active metabolite nih.gov
Inhibition Consistency More consistent ahajournals.orgLess consistent, variable response ahajournals.orgConsistent

Future Directions in Personalized Antiplatelet Therapy Guided by Metabolite Research

The pursuit of personalized medicine in antiplatelet therapy aims to optimize treatment for individual patients, maximizing therapeutic efficacy while minimizing risks. Research into the metabolites of prasugrel is paving the way for novel strategies to achieve this goal. Future directions are moving beyond traditional pharmacogenetic approaches, which have shown limited utility for prasugrel, and are instead focusing on the nuanced interplay of its metabolites and the direct measurement of their effects. nih.govahajournals.org

A significant avenue of future research lies in the comprehensive profiling of prasugrel's metabolic pathway, a field known as pharmacometabolomics. Prasugrel is a prodrug that undergoes a two-step conversion process. researchgate.net It is first rapidly hydrolyzed by esterases into an inactive intermediate metabolite (PIM; R-95913). ahajournals.orgnih.gov This intermediate is then converted by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, into the active metabolite (PAM; R-138727). nih.govresearchgate.net

Unlike clopidogrel, the formation of prasugrel's active metabolite is generally not significantly affected by common genetic variations in CYP enzymes, such as those in CYP2C19. ahajournals.orgoup.com This has led researchers to explore other factors that contribute to inter-individual variability in response. Recent studies have revealed a crucial and previously unknown biological function of the intermediate metabolite, R-95913. This metabolite appears to exert an antagonistic effect on the active metabolite, R-138727. ahajournals.orgnih.gov Research has shown that plasma concentrations of PIM negatively correlate with the inhibition of ADP-induced platelet aggregation. nih.gov This suggests that the balance between the formation of the intermediate and active metabolites is a critical determinant of the drug's ultimate antiplatelet effect.

This discovery opens the door to a more sophisticated approach to personalized therapy. Rather than measuring only the peak concentration of the active metabolite, future strategies may focus on determining the ratio of the active metabolite to the intermediate metabolite (PAM/PIM ratio). nih.gov This ratio may serve as a more accurate biomarker for predicting platelet inhibition and clinical outcomes. nih.gov A higher PAM/PIM ratio is strongly correlated with greater inhibition of platelet aggregation, suggesting its potential as a therapeutic target for personalization. nih.gov

To implement this, the development of rapid, point-of-care analytical techniques for quantifying both R-138727 and R-95913 in patient plasma is essential. While sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods exist for research purposes, their translation into routine clinical tools will be a key step forward. nih.gov

Integrating metabolite data with functional platelet testing represents another promising future direction. Platelet function tests, which directly measure the degree of platelet reactivity, can provide a real-time assessment of the pharmacodynamic effect of prasugrel. frontiersin.org By correlating metabolite ratios with platelet function assay results, clinicians could develop personalized algorithms to guide therapy. This could help identify patients who might benefit from alternative strategies despite having seemingly adequate active metabolite levels.

The table below summarizes key factors and their influence on prasugrel's metabolic profile and antiplatelet effect, highlighting areas for future investigation.

FactorInfluence on MetabolitesImplication for Personalized TherapyFuture Research Focus
CYP Polymorphisms (CYP2C19, CYP2B6, etc.) Minimal clinically relevant effect on active metabolite (R-138727) formation. ahajournals.orgoup.comGenotyping has limited utility for guiding prasugrel therapy. nih.govInvestigation of rare variants or combinations of polymorphisms.
Intermediate Metabolite (R-95913) Antagonizes the effect of the active metabolite (R-138727). ahajournals.orgnih.govThe PAM/PIM ratio may be a more accurate predictor of response than PAM levels alone. nih.govElucidating the precise mechanism of antagonism and factors influencing PIM levels.
Esterase Activity Governs the initial conversion of prasugrel to the intermediate metabolite (R-95913). researchgate.netVariability in esterase function could influence the PAM/PIM ratio.Characterizing the impact of genetic and non-genetic factors on esterase activity.
Drug-Drug Interactions Potential for interactions with strong inhibitors or inducers of CYP3A4 and CYP2B6. researchgate.netCo-administered drugs could alter the PAM/PIM ratio and overall efficacy.Prospective clinical studies to quantify the impact of specific drug interactions on metabolite profiles.

Future clinical trials will be necessary to validate these emerging concepts. Such trials would need to assess whether a strategy of adjusting antiplatelet therapy based on metabolite ratios and/or platelet function testing leads to improved clinical outcomes compared to standard approaches. nzmj.org.nzmedicaldialogues.in This research will be foundational in moving beyond a "one-size-fits-all" model and toward a truly personalized antiplatelet therapy guided by the specific metabolic profile of each patient.

Q & A

Q. What is the metabolic pathway of prasugrel, and how is its active metabolite generated?

Prasugrel is a prodrug requiring enzymatic conversion. After oral administration, it is rapidly hydrolyzed in the intestine to a thiolactone intermediate, primarily by carboxylesterase 2 (CES2). This intermediate undergoes further hepatic metabolism via cytochrome P450 enzymes (CYP3A4, CYP2B6, and to a lesser extent CYP2C9/CYP2C19) to form the active metabolite, which irreversibly inhibits the platelet P2Y12 receptor. Inactive metabolites are generated through S-methylation or cysteine conjugation and excreted renally (68%) or fecally (27%) .

Q. What analytical methods are validated for quantifying prasugrel metabolites in plasma?

Two LC/MS/MS assays are widely used:

  • Active metabolite : Validated range of 0.5–250 ng/mL, with a 10x dilution factor. Derivatization with 2-bromo-3'-methoxyacetophenone is critical for stability. Interbatch accuracy: -7.00% to 5.98%; precision: 0.98–3.39%.
  • Inactive metabolites : Validated range of 1–500 ng/mL per analyte, with a 5x dilution factor. Interday accuracy: -10.5% to 12.5%; precision: 2.4–6.6%. Both methods use triple quadrupole MS with positive electrospray ionization .

Q. How does prasugrel’s pharmacokinetic profile compare to clopidogrel?

Prasugrel’s metabolism is more efficient, producing higher and more consistent levels of active metabolite. This results in faster onset (90% of patients achieve ≥50% platelet inhibition within 1 hour post-loading dose) and greater antiplatelet potency. Unlike clopidogrel, prasugrel’s metabolism is less affected by genetic polymorphisms in CYP enzymes, reducing variability in response .

Advanced Research Questions

Q. How do covariates like body weight and age influence prasugrel active metabolite exposure?

  • Body weight : Exposure increases by 40% in individuals <60 kg compared to ≥60 kg. Dose adjustments (e.g., 5 mg maintenance dose in low-weight patients) mitigate bleeding risk .
  • Age : Patients ≥75 years show 19% higher AUC than those <75 years, but no significant age-related PK differences were observed in healthy subjects. Clinical pharmacology studies suggest dose reduction in elderly patients with low body weight .

Q. What methodological considerations ensure stability of prasugrel’s active metabolite during sample processing?

Immediate derivatization of blood samples with 2-bromo-3'-methoxyacetophenone is essential to prevent degradation. Stability is maintained during storage at -70°C. For inactive metabolites, standard cryopreservation (-20°C or lower) suffices .

Q. How does ethanol coadministration affect prasugrel’s metabolism and antiplatelet activity?

Ethanol inhibits CES2 in the intestine, reducing prasugrel’s conversion to its thiolactone intermediate. This decreases bioavailability of the active metabolite, potentially diminishing antiplatelet efficacy. This contrasts with clopidogrel, where ethanol enhances active metabolite formation by inhibiting CES1 .

Comparative and Mechanistic Studies

Q. How does prasugrel’s platelet inhibition compare to ticagrelor in diabetic patients?

In a crossover study of ACS patients with diabetes, ticagrelor achieved lower platelet reactivity (45.2 PRU vs. 80.8 PRU for prasugrel) and faster inhibition. However, both agents effectively mitigated high platelet reactivity, with prasugrel offering longer duration of action .

Q. What in vitro models assess the antiplatelet activity of prasugrel’s active metabolite?

Light transmission aggregometry (LTA) with ADP induction (20 µM or 5 µM) is standard. Ex vivo studies in rat platelet-rich plasma (PRP) show prasugrel’s active metabolite (R-138727) has an IC50 of ~67–74% for ADP-induced aggregation. Prasugrel itself has no in vitro activity due to its prodrug nature .

Clinical and Safety Implications

Q. What were the key findings of the TRITON-TIMI 38 trial regarding prasugrel?

Prasugrel reduced ischemic events (e.g., stent thrombosis) by 19% compared to clopidogrel in ACS patients undergoing PCI. However, it increased major bleeding (2.4% vs. 1.8%), leading to contraindications in patients ≥75 years, <60 kg, or with prior stroke/TIA .

Q. Does prasugrel’s active metabolite affect neutrophil functions?

Prasugrel metabolites inhibit neutrophil-platelet aggregate formation by reducing CD16 expression (a neutrophil activation marker) but do not alter CD11a. This suggests a direct anti-inflammatory effect independent of P2Y12 receptor inhibition .

Methodological and Pharmacogenomic Insights

Q. Why do genetic variations in CYP enzymes minimally impact prasugrel’s pharmacokinetics?

Prasugrel’s metabolism involves multiple CYP isoforms (CYP3A4, CYP2B6, CYP2C9, CYP2C19), reducing dependency on any single enzyme. Population studies show no clinically relevant effects of CYP2B6, CYP2C9, or CYP3A5 polymorphisms on active metabolite exposure .

Q. How is pharmacodynamic variability addressed in prasugrel dosing?

Weight-adjusted maintenance doses (5–10 mg/day) and therapeutic drug monitoring (e.g., VerifyNow P2Y12 assay) optimize platelet inhibition while minimizing bleeding risk, particularly in high-risk subgroups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.